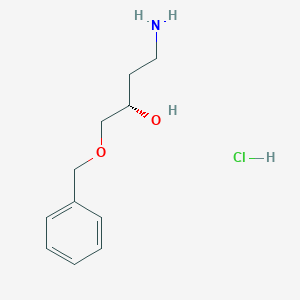

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

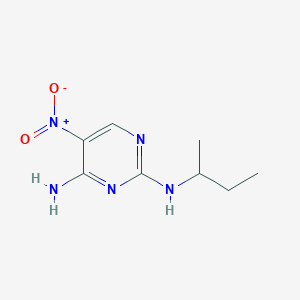

“(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride” is a compound that contains several functional groups. The “(2S)” indicates that the compound is a stereoisomer, specifically an enantiomer, with the configuration of the chiral center being "S" . The “4-amino” and “1-benzyloxy” denote the presence of an amino group and a benzyloxy group on the fourth and first carbons, respectively . The “butan-2-ol” indicates that the compound is a butanol, meaning it has a four-carbon chain with an alcohol group on the second carbon .

Molecular Structure Analysis

The compound contains a chiral center, which gives rise to its “(2S)” designation . The presence of the amino and benzyloxy groups, along with the alcohol group, would also significantly influence the compound’s three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, solubility, and reactivity can be influenced by the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

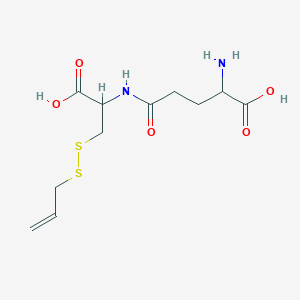

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride and its derivatives are valuable in the synthesis of enantiopure β-aminoalcohols, which are crucial intermediates in the preparation of various pharmaceuticals and fine chemicals. For example, enantiopure β-aminoalcohols derived from tartaric acid have been utilized with Ru(II) or Ir(I) complexes as ligands in the hydrogen transfer reduction of aryl alkyl ketones, achieving enantiomeric excesses up to 80% (Aboulaala et al., 2005). This demonstrates the compound's utility in asymmetric synthesis, offering a pathway to produce chiral molecules with high enantiomeric purity.

Materials Science

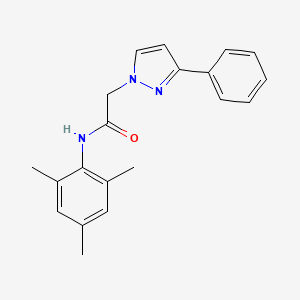

In materials science, the design and synthesis of novel compounds with specific functional groups, such as This compound , contribute to the development of advanced materials. Protic hydroxylic ionic liquids with two types of nitrogenous centers, synthesized from reactions involving similar structures, have shown potential due to their unique properties like low glass transition temperatures and high conductivity (Shevchenko et al., 2017). These materials could be beneficial in various applications, including electrolytes in energy devices and solvents in green chemistry.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

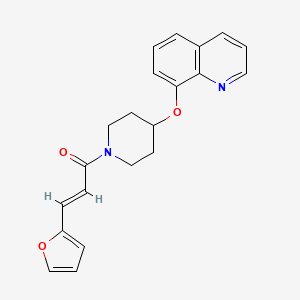

The potential applications and future directions for a compound like “(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride” would depend on its physical and chemical properties, as well as any bioactivity it might exhibit. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Eigenschaften

IUPAC Name |

(2S)-4-amino-1-phenylmethoxybutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVJVQIHZZSQOW-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)

![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)